Phenethicillin(1-)
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Overview
Description
Phenethicillin(1-) is a penicillin antibiotic, also known as pheneticillin. It is a derivative of penicillin and is used internationally for its antimicrobial properties. The compound is characterized by its chemical formula C17H19N2O5S and has a net charge of -1 .
Preparation Methods
Phenethicillin(1-) is synthesized through the acylation of 6-aminopenicillanic acid (6-APA) with 2-phenoxypropanoic acid. This reaction typically occurs under mild conditions to preserve the integrity of the β-lactam ring, which is crucial for the antibiotic activity of penicillins . Industrial production methods often involve enzymatic processes to achieve high yields and purity .
Chemical Reactions Analysis
Phenethicillin(1-) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions vary depending on the specific conditions but often include modified penicillin structures with altered antimicrobial properties .
Scientific Research Applications
Phenethicillin(1-) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of β-lactam antibiotics and their interactions with various reagents.
Biology: Phenethicillin(1-) is employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.
Medicine: The compound is used in clinical research to evaluate its efficacy against different bacterial infections and to develop new therapeutic strategies.
Industry: Phenethicillin(1-) is utilized in the pharmaceutical industry for the production of penicillin-based antibiotics
Mechanism of Action
Phenethicillin(1-) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and ultimately the death of the bacterial cell . The molecular targets involved in this process are primarily the PBPs, which are crucial for maintaining the structural integrity of the bacterial cell wall .
Comparison with Similar Compounds
Phenethicillin(1-) is similar to other penicillin antibiotics, such as penicillin G and penicillin V. it has unique properties that distinguish it from these compounds:
Penicillin G: While both compounds inhibit bacterial cell wall synthesis, phenethicillin(1-) is more resistant to gastric acid, making it more suitable for oral administration.
Other similar compounds include amoxicillin and ampicillin, which also belong to the penicillin class of antibiotics but have different side chains that confer distinct pharmacokinetic and antimicrobial properties .
Properties
Molecular Formula |
C17H19N2O5S- |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H20N2O5S/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23)/p-1/t9?,11-,12+,15-/m1/s1 |
InChI Key |
NONJJLVGHLVQQM-JHXYUMNGSA-M |
Isomeric SMILES |
CC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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